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molecular formula C7H16N2 B2889853 N1-Cyclopentylethane-1,2-diamine CAS No. 41062-14-0

N1-Cyclopentylethane-1,2-diamine

Cat. No. B2889853
M. Wt: 128.219
InChI Key: PBGOLOVCXMHOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265772B2

Procedure details

To a solution of cyclopentanone (2.000 mL, 22.6 mmol), ethylenediamine (10.860 g, 180.7 mmol), acetic acid (10.345 mL, 180.7 mmol), and 4 {acute over (Å)} molecular sieves (10 g) in anhydrous methanol (113 mL) was added sodium cyanoborohydride (2.839 g, 45.2 mmol). The mixture was stirred for 48 hrs, filtered to remove the solids, and concentrated in vacuo. The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL) and extracted with methylene chloride (3×300 mL). The combined organic layers were washed with basic saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to give the crude product. The material was vacuum distilled to give the desired product as a clear liquid (1.0 g, 35%). 1H NMR (300 MHz, CDCl3) δ 3.08-2.99 (quint, 1H, J=6.8 Hz), 2.80-2.76 (t, 2H, J=5.9 Hz), 2.65-2.61 (t, 2H, J=5.9 Hz), 1.87-1.77 (m, 2H), 1.72-1.60 (m, 2H), 1.57-1.46 (m, 2H), 1.35-1.24 (m, 5H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.86 g
Type
reactant
Reaction Step Two
Quantity
10.345 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.839 g
Type
reactant
Reaction Step Five
Quantity
113 mL
Type
solvent
Reaction Step Six
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:10])[CH2:8][NH2:9].C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[CH:1]1([NH:9][CH2:8][CH2:7][NH2:10])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
10.86 g
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
10.345 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.839 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Six
Name
Quantity
113 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 3 N aqueous sodium hydroxide (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with basic saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CCCC1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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